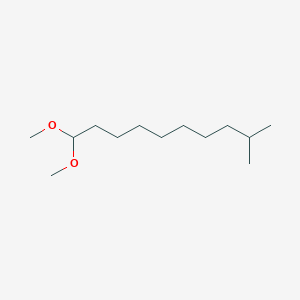
1,1-Dimethoxy-9-methyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-9-methyldecane is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, featuring two methoxy groups and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-9-methyldecane can be synthesized through the reaction of 9-methyldecanol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimethoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-9-methyldecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,1-Dimethoxy-9-methyldecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, solvents, and additives.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-9-methyldecane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxydecane: Similar structure but without the methyl group.
1,1-Dimethoxy-2-methylpropane: A shorter chain analog with similar functional groups.
1,1-Dimethoxy-3-methylbutane: Another analog with a different carbon chain length.
Uniqueness
1,1-Dimethoxy-9-methyldecane is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Properties
CAS No. |
90044-27-2 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-dimethoxy-9-methyldecane |
InChI |
InChI=1S/C13H28O2/c1-12(2)10-8-6-5-7-9-11-13(14-3)15-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
YRRYPTIBIRYWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















